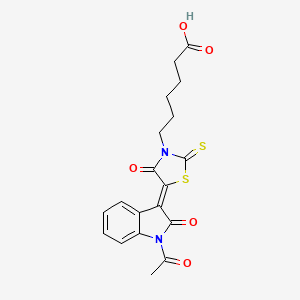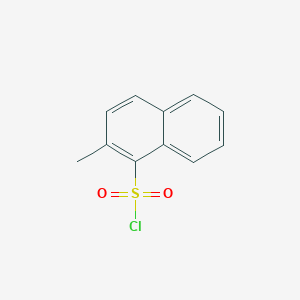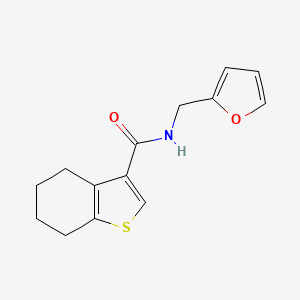
1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as PPSU, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPSU is a potent inhibitor of a specific enzyme known as protein kinase C (PKC), which plays a crucial role in many cellular processes.
科学的研究の応用
Interactions and Inhibition Effects
Urea-derived Mannich bases, including compounds with structural similarities to the queried chemical, have been synthesized and characterized for their potential as corrosion inhibitors on mild steel surfaces in acidic solutions. These compounds demonstrate significant inhibition efficiency, which varies with concentration and solution temperature. Their adsorption follows Langmuir's adsorption isotherm, indicating a strong interaction with the metal surface, which could be attributed to the structural characteristics of urea derivatives like the queried compound (Jeeva et al., 2015).
Biological Evaluation and Anti-Acetylcholinesterase Activity
Flexible 1-(2-aminoethoxy) derivatives, structurally related to the queried chemical, have been synthesized and assessed for their antiacetylcholinesterase activity. These studies aim to optimize pharmacophoric moieties for better conformational flexibility and interaction with enzyme binding sites. Such research underscores the therapeutic potential of urea derivatives in treating conditions associated with enzyme dysfunction (Vidaluc et al., 1995).
Degradation Studies
Degradation studies of similar sulfonylurea herbicides in soil highlight the environmental fate of these compounds. Understanding the degradation pathways, including chemical cleavage and microbial demethylation, is crucial for assessing the environmental impact and designing compounds with favorable degradation profiles (Morrica et al., 2001).
Pharmacological Characterization
Research into the pharmacological characterization of compounds with a similar structural framework to the queried chemical has revealed their potential as selective antagonists for specific receptors. Such studies offer insights into the therapeutic applications of urea derivatives in treating depression, addiction disorders, and other conditions by modulating receptor activity (Grimwood et al., 2011).
Intramolecular Hydrogen Bonding and Complexation Studies
Investigations into the substituent effects on ureas towards intramolecular hydrogen bonding and complexation with biomolecules such as cytosine have been conducted. These studies provide a foundational understanding of how structural variations in urea derivatives affect their molecular interactions, which is crucial for designing compounds with targeted biological activities (Chien et al., 2004).
特性
IUPAC Name |
1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-17(20-12-15-3-2-10-25-15)19-11-14-5-8-21(9-6-14)26(23,24)16-4-1-7-18-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIRCTHXXNRQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2894279.png)
![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2894283.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide](/img/structure/B2894287.png)
![5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2894289.png)

![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)

![8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2894293.png)

